molecular formula C17H12N4O3 B2794982 2-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 824972-14-7

2-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B2794982
CAS RN: 824972-14-7
M. Wt: 320.308
InChI Key: BPDQTFGZURHGHQ-UHFFFAOYSA-N
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Description

2-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione, also known as OXI4503, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of oxadiazole derivatives and has been found to have promising anti-tumor activity.

Scientific Research Applications

Synthesis Techniques and Derivative Studies

The compound 2-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione belongs to a broader class of heterocyclic compounds, which are explored for their potential in various fields, including medicinal chemistry and materials science. Research has focused on developing effective synthesis methods for related compounds and studying their properties and applications.

One approach to synthesizing related compounds involves thermal heterocyclization, leading to high yields of desired products. For example, a method developed for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid uses thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one, demonstrating the utility of such compounds as intermediates in synthesizing aromatic acids and related structures (V. Tkachuk et al., 2020).

Antimicrobial Screening and Chemotherapeutic Potential

Compounds within this chemical family have been evaluated for their antimicrobial properties, aiming to discover new chemotherapeutic agents. Novel azaimidoxy compounds, including derivatives similar in structure to the subject compound, have been synthesized and screened for antimicrobial activities, indicating their potential application in developing new treatments (Shilpi Jain et al., 2006).

Heterocyclic Derivative Synthesis for Biological Activities

The synthesis of heterocyclic derivatives, including oxadiazole and triazole rings, is a significant area of research. These derivatives are synthesized for their potential biological activities, including antimicrobial and anticancer properties. For instance, new N- and S-substituted 1,3,4-oxadiazole derivatives have been synthesized, demonstrating the versatility and potential utility of these compounds in drug discovery and development (W. El‐Sayed et al., 2008).

Applications in Anticancer Research

The compound's chemical class is also explored for anticancer applications. Novel dihydropyrrolo[3,4-d][1,2,3]triazoles, incorporating 1,2,4-oxadiazole and triazole moieties, were designed and synthesized, showing promise as anti-protozoal and anticancer agents. This highlights the compound's relevance in developing new chemotherapeutic agents (Y. Dürüst et al., 2012).

Advanced Material Development

Beyond pharmaceutical applications, compounds related to this compound are investigated for material science applications, including sensor development and optical property studies. For example, reusable colorimetric and fluorescent chemosensors based on 1,8-naphthalimide derivatives have been developed for fluoride ion detection, showcasing the compound's versatility in sensor technology (Liang Zhang et al., 2020).

properties

IUPAC Name

2-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c22-16-12-5-1-2-6-13(12)17(23)21(16)9-7-14-19-15(20-24-14)11-4-3-8-18-10-11/h1-6,8,10H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDQTFGZURHGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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